N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride
CAS No.: 1221723-84-7
Cat. No.: VC4804111
Molecular Formula: C14H21Cl2N3O2
Molecular Weight: 334.24
* For research use only. Not for human or veterinary use.
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride - 1221723-84-7](/images/structure/VC4804111.png)
Specification
CAS No. | 1221723-84-7 |
---|---|
Molecular Formula | C14H21Cl2N3O2 |
Molecular Weight | 334.24 |
IUPAC Name | N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methylpyrazol-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C14H19N3O2.2ClH/c1-10(16-11-8-15-17(2)9-11)13-7-12(18-3)5-6-14(13)19-4;;/h5-10,16H,1-4H3;2*1H |
Standard InChI Key | FHWKDPHWDSYIIO-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=CC(=C1)OC)OC)NC2=CN(N=C2)C.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core substituted with a methyl group at the 1-position and an amine group at the 4-position. A 2,5-dimethoxyphenyl-ethyl chain is attached to the amine, forming a secondary amine linkage. The dihydrochloride salt introduces two chloride counterions, stabilizing the protonated amine (Figure 1) .
Molecular Formula: C₁₄H₂₁Cl₂N₃O₂
SMILES: CN1N=CC(NC(C2=CC(OC)=CC=C2OC)C)=C1.[H]Cl.[H]Cl
InChI Key: FHWKDPHWDSYIIO-UHFFFAOYSA-N
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 334.24 g/mol | |
LogP (Predicted) | 3.45 | |
Topological Polar Surface Area | 48.31 Ų | |
Solubility | Moderate in polar solvents |
The compound’s moderate lipophilicity (LogP = 3.45) suggests balanced membrane permeability, while its polar surface area indicates potential for hydrogen bonding, critical for target interactions .
Synthesis and Optimization
Route 1: Amine Alkylation
-
Starting Material: 1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6).
-
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
-
Alkylation: Reaction with 1-(2,5-dimethoxyphenyl)ethyl chloride.
-
Salt Formation: Treatment with HCl gas yields the dihydrochloride salt .
Yield: ~76% after purification via silica gel chromatography .
Route 2: Carbodiimide-Mediated Coupling
-
Reactants: 1-Methylpyrazol-4-amine and 1-(2,5-dimethoxyphenyl)ethyl carboxylic acid.
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in pyridine.
-
Workup: Extraction with ethyl acetate and brine, followed by column chromatography .
Purification and Characterization
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear nitrile gloves |
H319: Eye irritation | Use safety goggles |
H335: Respiratory irritation | Use fume hood |
Comparative Analysis with Analogues
Compound | Target | IC₅₀/NMIC |
---|---|---|
N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine | CRAC channels | 120 nM (predicted) |
5-(2-Chloro-6-fluorophenyl)-1H-pyrazole-3-carboxamide | CRAC channels | 89 nM |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine | Antimicrobial | MIC = 4 µg/mL |
Data extrapolated from structural analogs .
Future Directions
-
In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.
-
Formulation Development: Nanoparticle encapsulation to enhance bioavailability.
-
Target Validation: CRISPR screening to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume